Sodium 1-acetylindoline-2-sulfonate

Descripción general

Descripción

Synthesis Analysis

The synthesis of sodium sulfonates, including Sodium 1-acetylindoline-2-sulfonate, can be achieved through direct and indirect synthesis methods. These methods are chosen based on the available materials and equipment, highlighting the versatility in synthesizing sodium sulfonate compounds (Huang Yan, 2002).

Molecular Structure Analysis

Molecular structure analysis through single-crystal X-ray diffraction shows detailed coordination and interaction patterns, crucial for understanding the behavior of sodium sulfonate compounds in various conditions (Qiu-ya Wang & Zun-ting Zhang, 2011).

Chemical Reactions and Properties

Copper-mediated reactions, such as the copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives with sodium sulfinates, are significant for synthesizing various aryl sulfones with excellent regioselectivity and yield (Jidan Liu et al., 2015). Additionally, cross-coupling reactions of organoboronic acids and sulfinate salts utilizing catalytic copper(II) showcase the method's efficiency in yielding sulfone products (Fang Huang & R. Batey, 2007).

Physical Properties Analysis

Physical properties such as solubility, melting points, and polymer formation capabilities of sulfonate compounds can be determined through various analytical techniques. For instance, the solubility of these compounds in different solvents and their interaction with water and other molecules at the air/water interface provide insights into their application potential (T. Zhao et al., 2010).

Chemical Properties Analysis

The chemical properties of sodium sulfonate compounds are influenced by their molecular structure, synthesis method, and the presence of functional groups. These properties play a crucial role in their reactivity, stability, and suitability for various applications. Studies focusing on the reactivity and functionalization of these compounds, such as the Pd(II)-catalyzed direct sulfonylation of C(sp(3))-H bonds with sodium sulfinates, reveal the intricate balance between structure and reactivity (Weihao Rao et al., 2015).

Aplicaciones Científicas De Investigación

A novel compound derived from sodium 9-acetoxyltanshinone IIA sulfonate, ZY-1A4, reduces inflammation in macrophages. This is achieved by inducing heme oxygenase-1 expression and inhibiting inflammatory pathways, showing potential in inflammation-related research (Liu et al., 2015).

Sodium sulfonate groups substituted anthraquinone enhance electrochemical performance and cycling stability in potassium batteries. This suggests a promising alternative for high-performance organic electrode materials (Zhao et al., 2018).

Iron sulfide nanostructures synthesized on a large scale demonstrate high discharge capacity and cycling stability in sodium ion batteries. This offers a viable alternative to lithium ion batteries for renewable energy and smart grid applications (Li et al., 2017).

Sodium tanshinone IIA sulfonate stimulates chloride secretion in the mouse trachea, potentially improving airway hydration in conditions like cystic fibrosis and chronic obstructive pulmonary disease (Chen et al., 2017).

2,3 Dimercapto-1-propane-sulfonic acid and dimercaptosuccinic acid protect mice from the lethal effects of sodium arsenite. This presents a potential alternative to traditional antidotes for heavy metal poisoning (Tadlock & Aposhian, 1980).

Sodium polystyrene sulfonate use, both with and without sorbitol, may be associated with fatal gastrointestinal injury, indicating the need for caution in its clinical application (Harel et al., 2013).

Propiedades

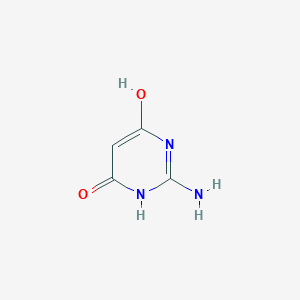

IUPAC Name |

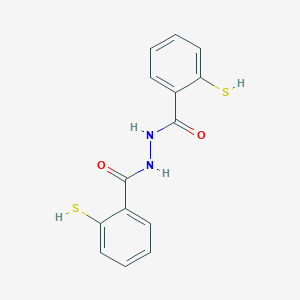

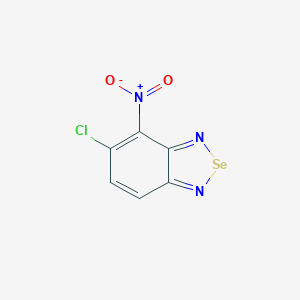

sodium;1-acetyl-2,3-dihydroindole-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4S.Na/c1-7(12)11-9-5-3-2-4-8(9)6-10(11)16(13,14)15;/h2-5,10H,6H2,1H3,(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAZCMFZYBOAGI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC2=CC=CC=C21)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10NNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369456 | |

| Record name | sodium 1-acetylindoline-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 1-acetylindoline-2-sulfonate | |

CAS RN |

26807-69-2 | |

| Record name | sodium 1-acetylindoline-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

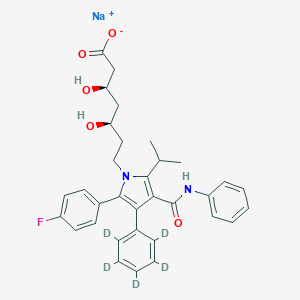

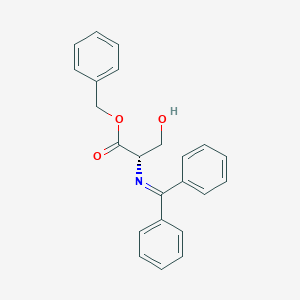

![(3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B16516.png)